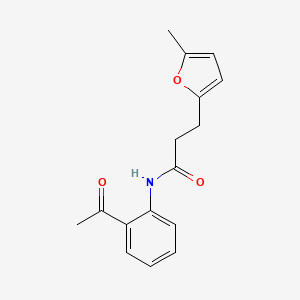![molecular formula C15H21NO4 B5571361 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid](/img/structure/B5571361.png)
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol . This compound is characterized by the presence of a tert-butyl group attached to a phenoxy moiety, which is further linked to an acetylamino group and a propionic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of tert-butyl phenol with a suitable halogenating agent to form 2-tert-butyl-phenoxy halide.
Acetylation: The phenoxy halide is then reacted with acetic anhydride to introduce the acetyl group, forming 2-(2-tert-butyl-phenoxy)-acetyl chloride.
Amidation: The acetyl chloride is subsequently reacted with β-alanine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetylamino group to an amine or the carboxylic acid group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various phenoxy derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The phenoxy moiety can interact with hydrophobic pockets, enhancing the binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-tert-Butyl-phenoxy)-acetic acid
- 3-(2-tert-Butyl-phenoxy)-propionic acid
- 2-(2-tert-Butyl-phenoxy)-acetamide
Uniqueness
3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid is unique due to the presence of both an acetylamino group and a propionic acid chain, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various research fields .
Propiedades
IUPAC Name |
3-[[2-(2-tert-butylphenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)11-6-4-5-7-12(11)20-10-13(17)16-9-8-14(18)19/h4-7H,8-10H2,1-3H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJDYJFWVHEJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chlorophenyl)-4-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-2-piperazinone](/img/structure/B5571283.png)
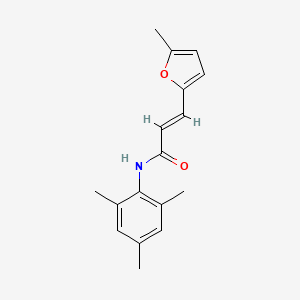
![N'-[(E)-(4-nitrophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B5571288.png)
![2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571290.png)
![1-(2-amino-2-oxoethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5571297.png)
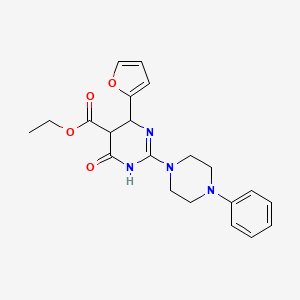
![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)
![(4S)-4-{[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]amino}-N-ethyl-1-(3-furylmethyl)-L-prolinamide](/img/structure/B5571323.png)
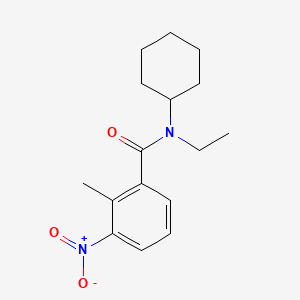
![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)
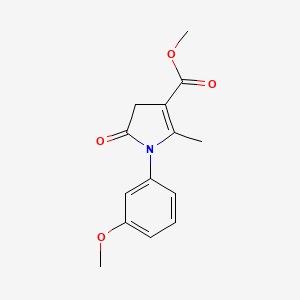
![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![3-methyl-4-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid](/img/structure/B5571351.png)
